![molecular formula C16H10F3N3O3S B6429166 2,6-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide CAS No. 2327554-51-6](/img/structure/B6429166.png)
2,6-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide
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Description
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the introduction of fluorine atoms at specific positions on the benzene ring. Researchers have employed various synthetic routes to access this molecule, often starting from commercially available precursors. Notably, the 2,6-difluorophenol serves as a key intermediate in the synthesis . The exact synthetic pathway and optimization strategies may vary based on the specific research context.
Molecular Structure Analysis
The molecular structure of 2,6-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide reveals its distinct features. The compound consists of a central benzene ring bearing two fluorine atoms (at positions 2 and 6), connected to a pyrimidine moiety via an ether linkage. The sulfonamide group enhances its water solubility and potentially contributes to its biological activity .
Physical And Chemical Properties Analysis
Safety and Hazards
properties
IUPAC Name |
2,6-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O3S/c17-11-4-1-2-7-14(11)25-16-20-8-10(9-21-16)22-26(23,24)15-12(18)5-3-6-13(15)19/h1-9,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASAJJFUNNHULD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=C(C=CC=C3F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide |
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